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Introduction: The Significance of Methyl Lactate in Scientific Research

Methyl lactate, a chiral α-hydroxy ester, serves as a critical model system in stereochemistry

and molecular interaction studies. Its importance extends to its role as a green solvent and its

applications in the pharmaceutical industry.[1] The molecule's structure, characterized by the

presence of a hydroxyl group and an ester moiety on adjacent carbons, allows for the formation

of intramolecular hydrogen bonds, leading to a complex conformational landscape.[2]

Understanding the relative stabilities of these conformers and the dynamics of their

interconversion is paramount for predicting its chemical behavior and designing new

applications. This technical guide provides a comprehensive overview of the theoretical and

experimental studies that have elucidated the molecular structure and conformational

preferences of methyl lactate.

The S-enantiomer is the most prevalent form of methyl lactate, and as such, most

computational studies focus on this isomer.[3] The chirality of methyl lactate is a key feature,

as the competition between intramolecular and intermolecular hydrogen bonding plays a crucial

role in chiral recognition processes.[4]
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The conformational space of methyl lactate has been extensively investigated using a variety

of computational chemistry techniques. The primary goal of these theoretical studies is to

identify the stable conformers, determine their relative energies, and understand the rotational

barriers that separate them.

Core Computational Approaches:

Density Functional Theory (DFT): DFT methods, particularly B3LYP with the 6-311++G(d,p)

basis set, have been widely used to explore the potential energy surface of methyl lactate.

[3][5] This level of theory provides a good balance between computational cost and accuracy

for determining geometries and relative energies of the conformers.

Møller-Plesset Perturbation Theory (MP2): For higher accuracy in energy calculations, MP2

theory with a similar basis set (e.g., 6-311++G(d,p) or aug-cc-pVDZ) is often employed.[4][6]

This method provides a more robust treatment of electron correlation effects, which can be

important for accurately describing weak interactions like hydrogen bonds.

Coupled Cluster Theory (CCSD(T)): For even more precise calculations of potential energy

and dipole moment surfaces, especially for spectroscopic applications, the CCSD(T)-

F12a/VDZ-F12 level of theory has been utilized.[7][8]

Protocol for Conformational Search and Analysis:

A typical theoretical workflow for investigating the conformers of methyl lactate involves the

following steps:

Initial Structure Generation: Potential conformers are generated by systematically rotating

the key dihedral angles: H-O-C-C, O-C-C=O, and O=C-O-CH3.

Geometry Optimization: The geometry of each potential conformer is then optimized to find

the nearest local minimum on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the

optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain

zero-point vibrational energies (ZPVE).
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Relative Energy Calculation: The relative energies of the conformers are calculated,

including ZPVE corrections, to determine their relative populations at a given temperature

using the Boltzmann distribution.

Rotational Barrier Analysis: The transition states connecting the stable conformers are

located, and the energy barriers for interconversion are calculated. This is often done

through relaxed potential energy scans of the relevant dihedral angles.[3]

Computational Protocol

Initial Structure Generation
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Frequency Calculation

(Confirm Minima & ZPVE)

Optimized Structures
Relative Energy Calculation

(Boltzmann Population)

Vibrational Frequencies
Rotational Barrier Analysis
(Transition State Search)

Stable Conformers

Click to download full resolution via product page

Caption: A typical workflow for the theoretical conformational analysis of methyl lactate.

The Conformational Landscape of Methyl Lactate

Theoretical calculations have identified several stable conformers of methyl lactate in the gas

phase.[5][6] The nomenclature of these conformers typically describes the conformation around

the H-O-C-C, O-C-C=O, and O=C-O-CH3 dihedral angles using terms like syn (S, s), anti (A,

a), gauche (G), skew (sk), cis (C), and trans (T).[6]

The three most abundant conformers in the gas phase are all stabilized by intramolecular

hydrogen bonds.[7][8][9][10]

SsC (or ML1): This is the most stable conformer and is characterized by a syn conformation

of the hydroxyl group, which forms an intramolecular hydrogen bond with the carbonyl

oxygen (OH···O=C).[2][6][11]

GskC (or ML2/ML3): The second most stable conformer features a weaker intramolecular

hydrogen bond between the hydroxyl group and the ester oxygen (OH···O-ester).[6][7]
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G'sk'C: This conformer is also stabilized by an OH···O-ester hydrogen bond and is very close

in energy to GskC.[6][7]

Table 1: Calculated Relative Energies of Methyl Lactate Conformers

Conformer

Dihedral
Angles (H-O-C-
C, O-C-C=O,
O=C-O-CH3)

Intramolecular
H-Bond

Relative
Energy
(kJ/mol) -
DFT/B3LYP[6]

Relative
Energy
(kJ/mol) -
MP2[6]

SsC syn, syn, cis OH···O=C 0.00 0.00

GskC
gauche, skew,

cis
OH···O-ester 7.96 9.00

G'sk'C
gauche', skew',

cis
OH···O-ester 9.09 9.87

The Crucial Role of Intramolecular Hydrogen Bonding

The relative stability of methyl lactate conformers is largely dictated by the presence and

strength of intramolecular hydrogen bonds.[7][8] The OH···O=C hydrogen bond in the SsC

conformer is significantly stronger than the OH···O-ester hydrogen bond in the GskC and

G'sk'C conformers. This is a key factor in the higher abundance of the SsC conformer in the

gas phase.[2][11]

Theoretical analyses, such as Natural Bond Orbital (NBO) analysis and the study of electron

density topology, have been employed to further characterize and quantify the strength of these

intramolecular interactions.[7][8]

Caption: Intramolecular hydrogen bonding in the two most stable conformers of methyl
lactate.

Rotational Barriers and Molecular Dynamics

The interconversion between different conformers of methyl lactate is governed by the

rotational barriers around the single bonds. Theoretical studies have analyzed the torsional

barriers for the rotation of the hydroxyl and methyl groups.[3][12]
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Hydroxyl Group Rotation: The rotation of the hydroxyl group has a relatively low energy

barrier, allowing for facile interconversion between conformers at room temperature.[3]

Ester Methyl Group Rotation: The internal rotation of the ester methyl group has a more

significant barrier. This barrier has been calculated theoretically and also determined

experimentally through the analysis of rotational spectra.[4]

α-Carbon Methyl Group Rotation: The rotation of the methyl group on the α-carbon has a

notable barrier, which can be influenced by intramolecular interactions.[3][4]

Table 2: Calculated and Experimental Rotational Barriers for Methyl Lactate

Rotational Group Theoretical Method
Calculated Barrier
(kJ/mol)

Experimental
Barrier (kJ/mol)

Ester Methyl Group MP2/aug-cc-pVDZ 5.4[4] 4.762(3)[4]

α-Carbon Methyl

Group
MP2/aug-cc-pVDZ 14.5[4] -

The Influence of Solvent on Conformational Equilibria

The conformational landscape of methyl lactate is significantly altered in the presence of a

solvent.[2][11][13][14] In protic solvents like water and methanol, intermolecular hydrogen

bonding between the solvent and methyl lactate competes with the intramolecular hydrogen

bonds that stabilize the gas-phase conformers.[2][11]

Disruption of Intramolecular H-Bonds: Explicit solvent molecules can form intermolecular

hydrogen bonds with the hydroxyl and carbonyl groups of methyl lactate, disrupting the

intramolecular OH···O=C bond.[11][13]

Shift in Conformational Population: This competition leads to a decrease in the relative

abundance of the SsC conformer in solution compared to the gas phase. For example, the

population of the most stable conformer (ML1 or SsC) is estimated to decrease from ~96% in

the gas phase to ~51% in water.[11][13][14]
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Structural Modifications: The geometry of the conformers is also modified in solution, with the

hydroxyl group often adopting a gauche conformation to facilitate intermolecular hydrogen

bonding.[2][11]

Theoretical studies have employed both implicit solvent models (like the Polarizable Continuum

Model, PCM) and explicit solvent models (quantum mechanical cluster calculations) to

investigate these solvent effects.[2][3][11]

Experimental Validation: A Crucial Counterpart to Theory

Experimental studies have been instrumental in validating the theoretical predictions about the

structure and conformers of methyl lactate.

Microwave Spectroscopy: Jet-cooled rotational spectroscopy has provided high-resolution

data on the rotational constants of the most stable conformer, confirming its structure.[4] This

technique has also been used to experimentally determine the barrier to internal rotation of

the ester methyl group.[4] The rotational spectra of isotopically substituted species have also

been measured to further refine the molecular structure.

Matrix-Isolation FTIR Spectroscopy: By trapping methyl lactate in inert gas matrices (like

argon and xenon) at low temperatures, individual conformers can be isolated and their

vibrational spectra recorded.[5][6] These experimental spectra show excellent agreement

with the theoretically predicted spectra for the SsC and GskC conformers.[6]

Vapor-Phase Infrared Spectroscopy: Techniques like Fourier transform infrared (FTIR)

spectroscopy, intracavity laser photoacoustic spectroscopy, and cavity ring-down

spectroscopy have been used to study the OH-stretching vibrations in the gas phase,

providing further insights into the intramolecular hydrogen bonding.[7][8][9][10]

Conclusion: A Synergistic Approach to Understanding Methyl Lactate

The comprehensive understanding of methyl lactate's molecular structure and conformational

preferences is a testament to the powerful synergy between theoretical calculations and

experimental spectroscopy. Computational chemistry has provided a detailed map of the

potential energy surface, identifying the key stable conformers and the energetic barriers

between them. High-resolution spectroscopic techniques have then provided the crucial

experimental data to validate and refine these theoretical models. This detailed knowledge is
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not only of fundamental interest but also provides a solid foundation for understanding the

behavior of this important molecule in various applications, from green chemistry to drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b031021?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

